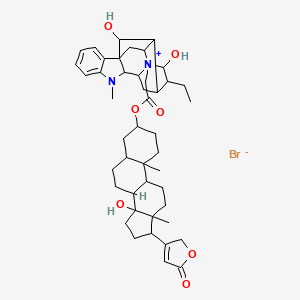

Dihydroxygenine-ajmaline bromide

Description

Bromide salts and organic bromides are widely used in pharmaceuticals, agrochemicals, and materials science. The evidence highlights several bromides with distinct applications:

Properties

CAS No. |

83048-05-9 |

|---|---|

Molecular Formula |

C45H61BrN2O7 |

Molecular Weight |

821.9 g/mol |

IUPAC Name |

[14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] 2-(13-ethyl-14,18-dihydroxy-8-methyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-15-yl)acetate;bromide |

InChI |

InChI=1S/C45H61N2O7.BrH/c1-5-27-28-20-34-39-44(32-8-6-7-9-33(32)46(39)4)21-35(38(28)40(44)50)47(34,41(27)51)22-37(49)54-26-12-15-42(2)25(19-26)10-11-31-30(42)13-16-43(3)29(14-17-45(31,43)52)24-18-36(48)53-23-24;/h6-9,18,25-31,34-35,38-41,50-52H,5,10-17,19-23H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

JPBBOIVVPLONQC-UHFFFAOYSA-M |

Canonical SMILES |

CCC1C2CC3C4C5(CC(C2C5O)[N+]3(C1O)CC(=O)OC6CCC7(C(C6)CCC8C7CCC9(C8(CCC9C1=CC(=O)OC1)O)C)C)C1=CC=CC=C1N4C.[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dihydroxygenine-ajmaline bromide involves several steps, starting with the extraction of ajmaline from Rauwolfia serpentina. The ajmaline is then subjected to a series of chemical reactions to introduce the dihydroxygenine and bromide groups. The key steps include:

Extraction of Ajmaline: Ajmaline is extracted from the root of Rauwolfia serpentina using organic solvents.

Introduction of Dihydroxygenine: Ajmaline is reacted with dihydroxygenine under controlled conditions to form dihydroxygenine-ajmaline.

Bromination: The dihydroxygenine-ajmaline is then treated with bromine to introduce the bromide group, resulting in this compound.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process involves:

Large-scale Extraction: Using industrial solvents and equipment to extract ajmaline from Rauwolfia serpentina.

Chemical Reactions: Conducting the dihydroxygenine introduction and bromination reactions in large reactors with precise control over temperature, pressure, and reaction time.

Purification: The final product is purified using techniques such as crystallization, filtration, and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Dihydroxygenine-ajmaline bromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which may alter its pharmacological properties.

Reduction: Reduction reactions can convert the compound back to its original state or to other reduced forms.

Substitution: The bromide group can be substituted with other functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, conducted under mild to moderate temperatures.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological properties.

Scientific Research Applications

Dihydroxygenine-ajmaline bromide has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

Biology: Investigated for its effects on cellular processes and its potential as a tool for studying ion channel function.

Medicine: Explored for its antiarrhythmic properties and potential use in treating cardiac arrhythmias and other cardiovascular conditions.

Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control laboratories.

Mechanism of Action

The mechanism of action of dihydroxygenine-ajmaline bromide involves its interaction with ion channels in cardiac cells. The compound primarily acts as a sodium channel blocker, which helps to stabilize the cardiac action potential and prevent abnormal heart rhythms. Additionally, it may interact with potassium and calcium channels, further contributing to its antiarrhythmic effects. The molecular targets include the Nav1.5 sodium channel, as well as various potassium and calcium channels involved in cardiac electrophysiology.

Comparison with Similar Compounds

Sepantronium Bromide (YM-155)

- Structure : C₂₀H₁₉BrN₄O₃, featuring a bromine atom, nitrogen heterocycles, and ether groups .

- Applications : Survival protein inhibitor in oncology; IC₅₀ values of 0.54–11 nM in cancer cell lines (e.g., PC-3, DU145) .

- Mechanism : Suppresses survivin expression, enhances radiation sensitivity, and delays DNA repair .

Rocuronium Bromide and Vecuronium Bromide

- Applications : Neuromuscular blocking agents for anesthesia.

- Comparison : Both provide intubation conditions comparable to succinylcholine but with hemodynamic stability .

Methyl Bromide

- Properties : Volatile halocarbon used as a pesticide.

- Toxicity : Causes neurotoxicity, respiratory failure, and permanent organ damage at high exposures .

Distigmine Bromide

2-[(Naphthalen-2-yl)methyl]isothiouronium Bromide

- Structure : C₁₂H₁₃N₂S⁺Br⁻, stabilized by charge-assisted N–H⋯Br hydrogen bonds .

- Crystallography: Monoclinic P21/c space group; distinct from chloride analogs in hydrogen-bonding patterns .

Comparative Analysis of Bromide Compounds

While "Dihydroxygenine-ajmaline bromide" is absent in the evidence, the following table contrasts key features of the documented bromides:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.